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Compound Name: 1H-Indene, 5-ethyl-2,3-dihydro-

Cat. No.: B12792522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a detailed overview of the expected spectroscopic data for 5-

ethyl-2,3-dihydro-1H-indene. Due to the absence of publicly available experimental spectra for

this specific molecule, this document leverages data from its isomers, 1-ethyl-2,3-dihydro-1H-

indene and 2-ethyl-2,3-dihydro-1H-indene, in conjunction with fundamental principles of

spectroscopic analysis to predict its characteristic spectral features. This guide includes

detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and infrared (IR) spectroscopy, and presents a logical workflow for

spectroscopic analysis.

Introduction
5-ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan, is a substituted aromatic

hydrocarbon. Its structural elucidation and characterization are crucial for its potential

applications in chemical synthesis and drug development. Spectroscopic techniques are

indispensable for confirming the identity and purity of such molecules. This guide outlines the

expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the

title compound.
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Predicted Spectroscopic Data for 5-ethyl-2,3-
dihydro-1H-indene
While direct experimental data for 5-ethyl-2,3-dihydro-1H-indene is not readily available, its

spectroscopic characteristics can be reliably predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.

Aromatic Protons (δ 6.9-7.2 ppm): The benzene ring will exhibit a splitting pattern

characteristic of a 1,2,4-trisubstituted system. One proton will appear as a singlet or a

narrowly split doublet, while the other two will show ortho- and meta-coupling, resulting in

doublets or doublets of doublets.

Benzylic Protons (δ ~2.9 ppm): The two CH₂ groups of the indane moiety adjacent to the

aromatic ring (at positions 1 and 3) will likely appear as triplets, each integrating to 2H, due

to coupling with the CH₂ group at position 2.

Ethyl Group Protons (δ ~2.6 ppm and ~1.2 ppm): The methylene protons (CH₂) of the ethyl

group will resonate as a quartet, integrating to 2H, due to coupling with the methyl protons.

The methyl protons (CH₃) will appear as a triplet, integrating to 3H.

Indane CH₂ Protons (δ ~2.1 ppm): The protons of the CH₂ group at position 2 of the indane

ring are expected to appear as a quintet, integrating to 2H, due to coupling with the benzylic

protons at positions 1 and 3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms. For 5-

ethyl-2,3-dihydro-1H-indene, 11 distinct signals are expected.

Aromatic Carbons (δ 120-150 ppm): Six signals are anticipated in this region, corresponding

to the six carbons of the benzene ring. The carbons bearing the ethyl group and the fused

ring system will be quaternary and may have lower intensities.
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Aliphatic Carbons (δ 15-40 ppm): Five signals are expected for the aliphatic carbons of the

indane and ethyl groups. The benzylic carbons (C1 and C3) will be in the lower field part of

this region, followed by the C2 carbon of the indane ring, and the methylene and methyl

carbons of the ethyl group at higher field.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and

characteristic fragmentation patterns.

Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of

the compound (C₁₁H₁₄).

Major Fragments: The most abundant fragment ion is expected at m/z = 117, resulting from

the loss of an ethyl radical (•CH₂CH₃), a characteristic fragmentation for ethyl-substituted

aromatic compounds. Another significant fragment would be observed at m/z = 131,

corresponding to the loss of a methyl radical (•CH₃).

Infrared (IR) Spectroscopy
The IR spectrum will display absorption bands characteristic of the functional groups present.

Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands in the region of 2850-2960 cm⁻¹.

Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm⁻¹ region.

C-H Bending (Aliphatic): Bands around 1465 cm⁻¹ (CH₂) and 1375 cm⁻¹ (CH₃).

Aromatic C-H Out-of-Plane Bending: Bands in the 800-900 cm⁻¹ region, indicative of the

substitution pattern on the benzene ring.

Spectroscopic Data of Isomeric Ethyl-2,3-dihydro-
1H-indenes
The following table summarizes the available mass spectrometry data for 1-ethyl- and 2-ethyl-

2,3-dihydro-1H-indene, which supports the predicted fragmentation pattern for the 5-ethyl
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isomer.[1][2]

Compound Name Molecular Formula Molecular Weight
Key Mass Spectral
Fragments (m/z)

1-ethyl-2,3-dihydro-

1H-indene
C₁₁H₁₄ 146.23 146 (M⁺), 117, 115[2]

2-ethyl-2,3-dihydro-

1H-indene
C₁₁H₁₄ 146.23 146 (M⁺), 117, 131[1]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a 30-45 degree pulse angle.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay

(e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
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internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent

like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization

technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe

the molecular ion.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt

plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, prepare a KBr pellet by

grinding a small amount of the sample with dry KBr powder and pressing it into a transparent

disk, or use an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.

Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

Data Presentation: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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